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Compound of Interest

Compound Name:

(S)-1-

((Benzyloxy)carbonyl)piperidine-3-

carboxylic acid

Cat. No.: B2998697 Get Quote

(S)-1-Cbz-piperidine-3-carboxylic acid, also known as (S)-N-Benzyloxycarbonyl-nipecotic acid,

belongs to a class of constrained amino acid analogues. The piperidine ring system is a

privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to

its ability to impart favorable pharmacokinetic properties, such as improved solubility and

metabolic stability.[1] The introduction of a chiral center at the 3-position provides a three-

dimensional vector for probing the steric and electronic requirements of biological targets,

which is crucial for enhancing potency and selectivity.[2]

The benzyloxycarbonyl (Cbz or Z) group serves as a robust and readily cleavable protecting

group for the piperidine nitrogen. This allows for the selective functionalization of the carboxylic

acid moiety, most commonly through amide bond formation, without interference from the

secondary amine. Its stability under a range of reaction conditions, followed by its clean

removal via catalytic hydrogenation, makes it a cornerstone of peptide and medicinal chemistry.

[3]

Physicochemical and Structural Properties
The compound typically presents as a white to off-white solid, with a melting point recorded

between 100-101°C.[4][5] Its molecular structure dictates its physical and chemical behavior,

which is summarized in the table below.
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Property Value Source(s)

Molecular Formula C₁₄H₁₇NO₄ [4][6]

Molecular Weight 263.29 g/mol [4][6]

CAS Number 88466-74-4 [4][6]

Appearance White to off-white solid [4]

Melting Point 100-101 °C [4]

pKa (Predicted) 4.48 ± 0.20 [4]

Density (Predicted) 1.265 g/cm³ [4]

IUPAC Name

(S)-1-

((Benzyloxy)carbonyl)piperidin

e-3-carboxylic acid

[7]

Molecular Structure Diagram
The structure combines a saturated piperidine heterocycle, a carboxylic acid, and an N-Cbz

protecting group. The (S)-stereochemistry at the C3 position is a critical feature for its

application in chiral synthesis.

Caption: 2D structure of (S)-1-Cbz-piperidine-3-carboxylic acid.

Spectroscopic Profile and Structural Elucidation
While a comprehensive, peer-reviewed spectral dataset for this specific compound is not

readily available in public databases, its structure allows for a robust prediction of its key

spectroscopic features based on well-established principles and data from analogous

compounds.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the carboxylic acid and the carbamate

(Cbz) functional groups.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected from

approximately 2500-3300 cm⁻¹. This breadth is characteristic of the hydrogen-bonded

dimers formed by carboxylic acids in the solid state.

C-H Stretch (Aliphatic & Aromatic): Sharp peaks are expected between 2850-3000 cm⁻¹ for

the aliphatic C-H bonds of the piperidine ring and just above 3000 cm⁻¹ for the aromatic C-H

bonds of the benzyl group.

C=O Stretch (Carbonyls): Two distinct, strong, and sharp peaks are predicted in the carbonyl

region. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the

carbamate C=O stretch is found at a slightly higher wavenumber, around 1680-1700 cm⁻¹.

The presence of two peaks in this region is a key diagnostic feature.

C-O Stretch: A strong absorption between 1200-1300 cm⁻¹ is expected for the C-O single

bond of the carboxylic acid and carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃):

δ 10-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its chemical shift

can be variable and it is exchangeable with D₂O.

δ 7.30-7.40 ppm (5H, multiplet): The five aromatic protons of the benzyl group of the Cbz

protector.

δ 5.15 ppm (2H, singlet): The benzylic methylene protons (-O-CH₂-Ph) of the Cbz group. The

singlet nature arises from the lack of adjacent protons.

δ 1.5-4.2 ppm (~9H, complex multiplets): The nine protons on the piperidine ring. Due to the

conformational rigidity of the ring and the presence of the chiral center, these protons are

diastereotopic and will exhibit complex splitting patterns. The protons alpha to the nitrogen

(C2 and C6) and the proton alpha to the carboxyl group (C3) are expected to be the most

downfield within this range.

¹³C NMR (Predicted, 125 MHz, CDCl₃):
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δ ~175-180 ppm: The carbonyl carbon of the carboxylic acid.

δ ~155 ppm: The carbonyl carbon of the Cbz carbamate group.

δ ~136 ppm: The quaternary aromatic carbon of the benzyl group attached to the methylene.

δ ~127-129 ppm: The remaining five aromatic carbons of the benzyl group.

δ ~67 ppm: The benzylic methylene carbon (-O-CH₂-Ph).

δ ~25-50 ppm: The five carbons of the piperidine ring. The carbons adjacent to the nitrogen

(C2, C6) will be in the 40-50 ppm range, while the others (C3, C4, C5) will be further upfield.

Core Application: Amide Bond Formation in
Synthesis
A primary application of (S)-1-Cbz-piperidine-3-carboxylic acid is its use as a building block in

the synthesis of amides, peptidomimetics, and other complex molecules. The following protocol

details a standard procedure for coupling this acid to a representative amine, L-Alanine methyl

ester hydrochloride, using a modern coupling agent.

Workflow for Peptide Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow: Amide Coupling Protocol

Combine (S)-1-Cbz-piperidine-3-carboxylic acid,
L-Alanine methyl ester HCl, and HATU in DMF.

Cool reaction vessel
to 0 °C in an ice bath.

Add DIPEA dropwise
over 2 minutes.

Allow to warm to room temperature.
Stir for 2-4 hours.

Monitor reaction progress
by TLC or LC-MS.

Begin aqueous workup.

Dilute with Ethyl Acetate.

Wash with 1M HCl (aq).

Wash with sat. NaHCO₃ (aq).

Wash with Brine.

Dry organic layer over Na₂SO₄,
filter, and concentrate.

Purify crude product via
flash column chromatography.

Click to download full resolution via product page

Caption: Standard workflow for coupling (S)-1-Cbz-piperidine-3-carboxylic acid.
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Detailed Step-by-Step Protocol
Objective: To synthesize (S)-1-Cbz-3-((S)-1-methoxy-1-oxopropan-2-ylcarbamoyl)piperidine.

Materials:

(S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq)

L-Alanine methyl ester hydrochloride (1.05 eq)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.1 eq)

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

Anhydrous DMF (N,N-Dimethylformamide)

Ethyl Acetate, 1M HCl(aq), Saturated NaHCO₃(aq), Brine

Anhydrous Na₂SO₄

Silica gel for chromatography

Methodology:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

add (S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq), L-Alanine methyl ester hydrochloride

(1.05 eq), and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M

concentration relative to the acid).

Activation and Neutralization: Cool the stirred solution to 0 °C using an ice-water bath.

Base Addition: Add DIPEA (2.5 eq) dropwise to the cold solution over 2 minutes. A slight

color change may be observed.

Causality Explanation: Two equivalents of the hindered, non-nucleophilic base DIPEA are

required: one to neutralize the hydrochloride salt of the amine, forming the free base in
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situ, and another to facilitate the HATU-mediated activation of the carboxylic acid. A slight

excess ensures the reaction proceeds to completion.

Reaction Progression: Remove the ice bath and allow the reaction to warm to room

temperature. Stir for 2-4 hours.

Expertise Insight: HATU is a highly efficient, modern coupling reagent that minimizes

racemization of the chiral center, a critical consideration when working with amino acid

derivatives. It rapidly forms a highly reactive O-acylisourea intermediate, which is then

readily attacked by the amine nucleophile.

Monitoring: Check for the consumption of the starting acid using Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl(aq) (to

remove excess DIPEA), saturated NaHCO₃(aq) (to remove unreacted acid and the HOAt

byproduct), and finally with brine (to reduce the water content in the organic layer).

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution,

and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to afford the pure dipeptide product.

This protocol represents a self-validating system. The success of each step (completion of

reaction, removal of impurities) can be verified analytically by TLC and LC-MS, ensuring the

integrity of the final product.

Conclusion and Future Outlook
(S)-1-Cbz-piperidine-3-carboxylic acid is more than a simple chemical reagent; it is a strategic

tool for introducing conformational rigidity and chirality into molecular design. Its robust

chemical nature and predictable reactivity make it an indispensable asset in the iterative

process of drug discovery and development. As synthetic methodologies continue to advance,

the application of such well-defined chiral building blocks will remain paramount in the quest for

novel therapeutics with enhanced efficacy and safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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